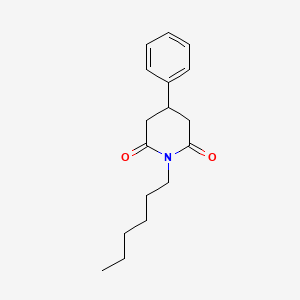![molecular formula C15H10N4O4S B14632417 Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- CAS No. 53295-69-5](/img/structure/B14632417.png)
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- is a complex organic compound that features a diazene group linked to a 2,4-dinitrophenyl and a 3-methylbenzo[b]thien-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound to introduce the nitro groups, followed by diazotization to form the diazene linkage. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the diazene linkage can undergo cleavage under certain conditions, releasing reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Benzo[b]thiophene derivatives: These compounds share the thienyl ring structure and are studied for their diverse chemical and biological properties.
Uniqueness
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and thienyl groups allows for versatile modifications and the exploration of new chemical and biological activities.
This detailed article provides a comprehensive overview of Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
53295-69-5 |
|---|---|
Fórmula molecular |
C15H10N4O4S |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl)-(3-methyl-1-benzothiophen-2-yl)diazene |
InChI |
InChI=1S/C15H10N4O4S/c1-9-11-4-2-3-5-14(11)24-15(9)17-16-12-7-6-10(18(20)21)8-13(12)19(22)23/h2-8H,1H3 |
Clave InChI |
HYWDVCPTXNCKAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


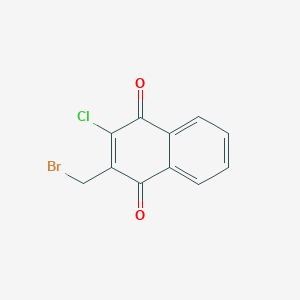
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
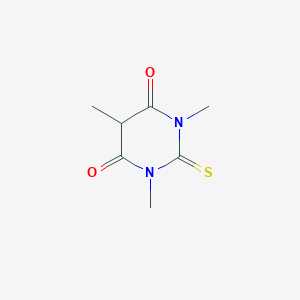
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
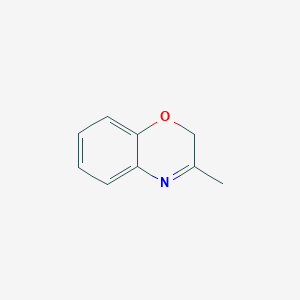
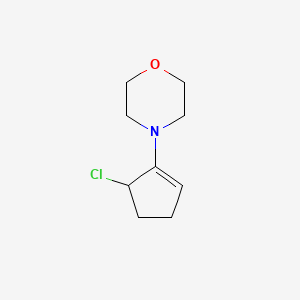
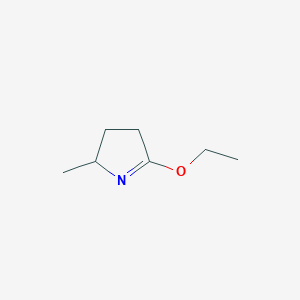
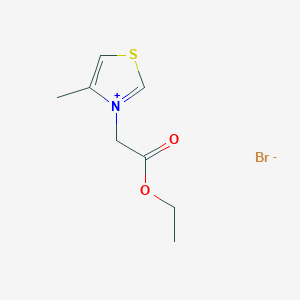
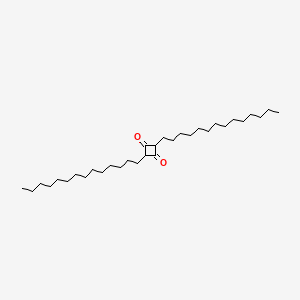
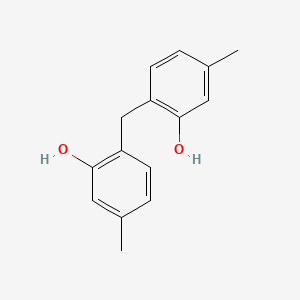
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
